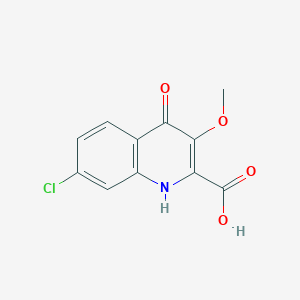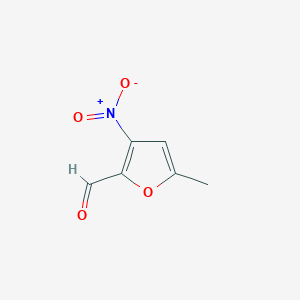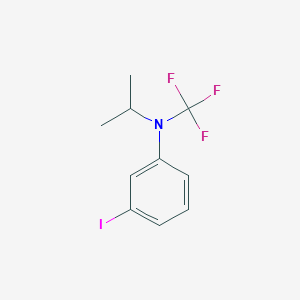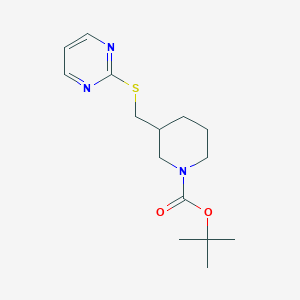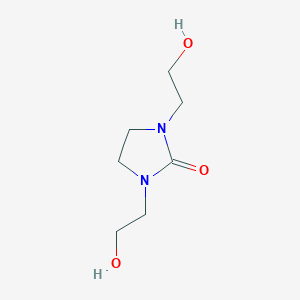
Pyroglutamyl-seryl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-seryl-glycinamide is a tripeptide compound composed of pyroglutamic acid, serine, and glycinamide residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-seryl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of pyroglutamic acid to the resin, followed by the addition of serine and glycinamide residues. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Pyroglutamyl-seryl-glycinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: The glycinamide residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylated serine derivatives.
Reduction: Reduced peptide bonds, potentially leading to peptide fragmentation.
Substitution: Modified peptides with substituted glycinamide residues.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of pyroglutamyl-seryl-glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid residue can enhance the stability of the peptide, while the serine and glycinamide residues contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.
Pyroglutamic Acid: A derivative of glutamic acid, often found in proteins and peptides.
Uniqueness
Pyroglutamyl-seryl-glycinamide is unique due to its specific sequence and combination of residues, which confer distinct biochemical properties. Its stability, binding affinity, and potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
51095-58-0 |
|---|---|
Formule moléculaire |
C10H16N4O5 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1 |
Clé InChI |
SNVCQCDMJFMDFS-WDSKDSINSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







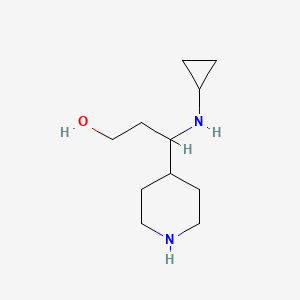
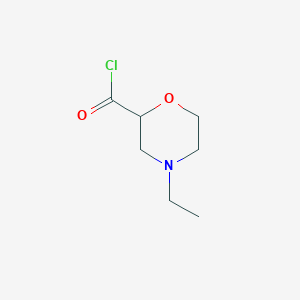
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
